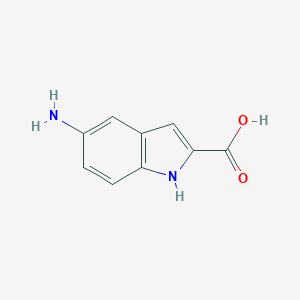

5-amino-1H-indole-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFIBMOQAPEKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571743 | |

| Record name | 5-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152213-40-6 | |

| Record name | 5-Amino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 5 Amino 1h Indole 2 Carboxylic Acid

Established Synthetic Routes for 5-Amino-1H-Indole-2-Carboxylic Acid and its Precursors

Established synthetic pathways to this compound are characterized by a multi-step sequence that prioritizes the early introduction of a nitro group at the 5-position of the indole (B1671886) ring. This nitro group serves as a masked form of the final amine.

A key intermediate in the synthesis of the target compound is 5-nitro-1H-indole-2-carboxylic acid ethyl ester. nih.gov Its preparation is commonly achieved through two primary methods: the Fischer indole synthesis or the esterification of the corresponding carboxylic acid.

The Fischer indole synthesis provides a direct route to the indole nucleus. google.com This method involves the acid-catalyzed cyclization of a phenylhydrazone. Specifically, p-nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate (B1213749) to form the corresponding ethyl pyruvate-4-nitro phenylhydrazone. This intermediate is then treated with a catalyst, such as polyphosphoric acid, in a suitable solvent like toluene (B28343), to induce cyclization and form the 5-nitroindole (B16589) ester. google.com

Alternatively, if 5-nitro-1H-indole-2-carboxylic acid is available, it can be converted to its ethyl ester through standard esterification procedures. nih.gov A common method involves heating the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.gov

| Method | Starting Materials | Reagents & Conditions | Product | Reference |

| Fischer Indole Synthesis | p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | 1) Condensation (20-60°C); 2) Cyclization with polyphosphoric acid in toluene (85-115°C) | 5-Nitro-1H-indole-2-carboxylic acid ethyl ester | google.com |

| Esterification | 5-Nitro-1H-indole-2-carboxylic acid, Ethanol | Concentrated H₂SO₄, 80°C, 2h | 5-Nitro-1H-indole-2-carboxylic acid ethyl ester | nih.gov |

The conversion of the 5-nitro group to the 5-amino group is a critical step in the synthesis. This transformation is typically accomplished via chemical reduction using various reagents and catalysts.

One of the most common and effective methods is catalytic hydrogenation. This involves treating the nitro compound with a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. A widely used hydrogen source is ammonium (B1175870) formate (B1220265) (HCOONH₄) in a process known as catalytic transfer hydrogenation. chemicalbook.com The reaction is typically carried out by refluxing the nitro ester with Pd/C and ammonium formate in a solvent like ethanol, leading to high yields of the corresponding amino ester. chemicalbook.com

Other reducing agents have also been successfully employed. Stannous chloride (tin(II) chloride, SnCl₂) in a solvent like ethyl acetate (B1210297) is an effective reagent for this reduction. nih.gov Classical methods using metals in acidic media, such as iron powder or tin in hydrochloric acid, are also established procedures for reducing aromatic nitro groups. Another approach involves using iron in the presence of ammonium chloride. nih.gov

| Reduction Method | Reagent(s) | Solvent/Conditions | Product | Reference |

| Catalytic Transfer Hydrogenation | 5% Palladium on carbon, Ammonium formate | Ethanol, Reflux | This compound ethyl ester | chemicalbook.com |

| Metal Chloride Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethyl acetate, 80°C | 3-Amino-5-bromo-1H-indole-2-carboxylate intermediate | nih.gov |

| Metal/Acid Reduction | Iron powder or Tin chloride | Hydrochloric acid | 5-Amino-substituted indoles | |

| Metal/Salt Reduction | Iron (Fe), Ammonium chloride (NH₄Cl) | Aqueous Ethanol, 70°C | Aniline derivative | nih.gov |

The final step in the synthesis is the hydrolysis of the ethyl ester to yield the free carboxylic acid. This reaction, known as saponification when performed under basic conditions, is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.org

Alkaline hydrolysis is the preferred method as it is generally an irreversible reaction that proceeds to completion. chemguide.co.uklibretexts.org The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.orgdalalinstitute.com This process yields the carboxylate salt (e.g., sodium 5-amino-1H-indole-2-carboxylate). Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to precipitate the final product, this compound. google.comlibretexts.org

Acid-catalyzed hydrolysis is also possible, where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orgdalalinstitute.com However, this reaction is reversible and may not proceed to completion. chemguide.co.uklibretexts.org

| Hydrolysis Type | Reagents | Key Steps | Outcome | Reference |

| Alkaline Hydrolysis (Saponification) | 1) NaOH or KOH (aq) 2) HCl (aq) | 1) Heating the ester with base to form the carboxylate salt. 2) Acidification to precipitate the carboxylic acid. | Irreversible, high yield of carboxylic acid. | google.comchemguide.co.uklibretexts.org |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, excess H₂O | Heating the ester with dilute acid. | Reversible reaction, may not go to completion. | chemguide.co.uklibretexts.orgdalalinstitute.com |

Advanced Synthetic Approaches and Chemo-enzymatic Methods for this compound

Regioselective synthesis is crucial for controlling the position of functional groups on the indole scaffold. The Leimgruber–Batcho indole synthesis is noted for its ability to provide regioselective access to the 5-amino substitution pattern on the indole ring by starting with appropriately substituted o-nitrotoluene derivatives.

Modern synthetic strategies often focus on the regioselective functionalization of a pre-formed indole ring. For instance, regioselective hydrogenation of the pyrrole (B145914) ring of indole-2-carboxylates can produce the corresponding indoline (B122111) structures, demonstrating control over which part of the molecule reacts. clockss.org While not directly forming the 5-amino group, this highlights the principle of regioselectivity on the indole core. A domino aza-Michael-SNAr-heteroaromatization sequence has been developed as an advanced route for preparing C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, showcasing a sophisticated method for building substituted indole systems. nih.gov

The use of novel catalytic systems, particularly those based on transition metals like palladium, has revolutionized the synthesis of complex indole derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct introduction of amino groups onto the indole ring, although this is more commonly applied to introduce substituted amines. nih.gov

Palladium catalysis is also employed in C-H functionalization reactions. For example, a palladium-catalyzed dual C(sp²)-H functionalization has been used to synthesize complex fused indole systems starting from indole-2-carboxylic acids. rug.nl Furthermore, palladium-catalyzed carbonylation can be used to introduce the C2-carboxylic acid functionality onto an existing indole scaffold. These advanced catalytic methods offer powerful tools for constructing and modifying the this compound framework and its derivatives with high efficiency and selectivity.

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy to explore its chemical space and to generate analogues with diverse functionalities. These modifications are typically centered around its three main reactive sites: the carboxylic acid group, the 5-amino group, and the indole nitrogen.

The carboxylic acid group at the 2-position of the indole ring is a versatile handle for a variety of chemical transformations, most notably amide formation and esterification.

The synthesis of amide derivatives from this compound is a common and effective method for creating a diverse library of compounds. This is typically achieved through standard amide coupling reactions where the carboxylic acid is activated and then reacted with a primary or secondary amine.

Common coupling reagents used for this transformation include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DCM (dichloromethane). nih.gov This method has been successfully employed to couple various amines with indole-2-carboxylic acids, yielding the corresponding carboxamides. nih.gov

For instance, research into novel allosteric modulators for the cannabinoid CB1 receptor has involved the synthesis of indole-2-carboxamides. nih.gov In these studies, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid was coupled with various amines to produce a range of N-substituted indole-2-carboxamides. acs.org Similarly, in the development of inhibitors for enzymes like EGFR/CDK2, indole-2-carboxamides have been synthesized by coupling the carboxylic acid with appropriate amines using BOP and DIPEA. nih.gov

The general procedure involves dissolving the indole-2-carboxylic acid and the amine in a suitable solvent, followed by the addition of the coupling reagent and a base. The reaction is typically stirred at room temperature overnight. nih.gov The resulting amide products can then be purified using standard techniques like column chromatography.

The following table provides examples of amines that have been used in amide formation reactions with indole-2-carboxylic acid derivatives:

| Amine | Resulting Carboxamide Class | Reference |

| Various substituted anilines | N-Aryl-indole-2-carboxamides | nih.gov |

| 4-(3-aminopropyl)-N,N-dimethyl aniline | N-(dialkylaminopropyl)phenyl-indole-2-carboxamides | acs.org |

| Appropriate amines for EGFR/CDK2 inhibition | Indole-2-carboxamides for biological screening | nih.gov |

These examples highlight the versatility of the amide coupling reaction in generating a wide array of indole-2-carboxamide derivatives with potential biological activities.

Esterification of the carboxylic acid group in this compound and its derivatives is another key modification strategy. The resulting esters can serve as final products or as intermediates for further reactions. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. For example, 6-bromo-1H-indole-2-carboxylic acid has been converted to its ethyl ester by stirring with ethanol and concentrated sulfuric acid at 80°C. nih.govmdpi.com

The ethyl ester of this compound is a known compound in the literature and can be synthesized from its nitro precursor, ethyl 5-nitroindole-2-carboxylate. chemicalbook.comgoogle.com The reduction of the nitro group is often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like ammonium formate. chemicalbook.com

Conversely, the hydrolysis of indole-2-carboxylic acid esters back to the carboxylic acid is a fundamental reaction. This is typically carried out under basic conditions, for example, by treating the ester with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). nih.govmdpi.comclockss.org The reaction is often heated to ensure complete conversion. mdpi.com For instance, various ethyl 5-chloro-3-alkyl-indole-2-carboxylates have been hydrolyzed to their corresponding carboxylic acids using 3N NaOH in ethanol under reflux. acs.org Mild alkaline hydrolysis conditions are sometimes necessary to avoid side reactions like epimerization, especially when chiral centers are present in the molecule. clockss.org

The table below summarizes common reagents and conditions for esterification and hydrolysis of indole-2-carboxylic acid derivatives.

| Reaction | Reagents and Conditions | Reference |

| Esterification | Alcohol (e.g., ethanol), concentrated H₂SO₄, heat | nih.govmdpi.com |

| Hydrolysis | Aqueous base (e.g., NaOH, LiOH), often with heating | nih.govmdpi.comclockss.org |

The amino group at the 5-position of the indole ring offers another site for derivatization, allowing for the introduction of a wide range of functionalities. Common modifications include acylation and sulfonylation reactions.

For instance, the 5-amino group can be acylated to form an amide bond. In one study, a halogenated benzene (B151609) or pyrazine (B50134) was introduced at the 5-position via an amide bond to evaluate the effect on biological activity. nih.gov Another example involves the acylation of a 7-nitro-substituted indole intermediate after its reduction to an amino group, followed by hydrolysis to yield a 7-acetamido group on the indole ring. sci-hub.se

Sulfonylation of the amino group is another modification strategy. For example, 1-benzyl-5-amino-3-phenyl-1H-indole-2-carboxylic acid can be reacted with biphenyl-4-sulfonyl chloride to yield 1-benzyl-5-(biphenyl-4-sulfonylamino)-3-phenyl-1H-indole-2-carboxylic acid. nih.gov Additionally, a commercially available, albeit rare, derivative is 3-(2-aminoethyl)-5-(aminosulfonyl)-1H-indole-2-carboxylic acid, highlighting the possibility of having a sulfonylamino group at this position. sigmaaldrich.com

These modifications can significantly alter the electronic and steric properties of the molecule, which can be crucial for its interaction with biological targets.

Functionalization of the indole nitrogen (N1) and other positions on the indole ring, such as C3 and C6, provides further avenues for creating diverse chemical structures.

N-acylation of the indole nitrogen can be achieved directly with carboxylic acids, although this often requires activating agents or specific catalysts like boric acid. clockss.org Traditional methods often involve the use of more reactive acylating agents like acid chlorides or anhydrides. researchgate.net The use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has also been reported for the N-acylation of 5-substituted indoles, with higher yields observed for indoles bearing electron-withdrawing groups. researchgate.net

Modifications at the C3 position are also of significant interest. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position of an indole-2-carboxylate. nih.gov Friedel-Crafts acylation at the C3 position of ethyl 5-chloroindole-2-carboxylate has been utilized to introduce various acyl groups, which can then be reduced to the corresponding alkyl chains. acs.org

The C6 position can also be functionalized. For instance, the Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling reaction, has been employed to introduce substituted anilines, benzylamines, and phenethylamines at the C6 position of a bromo-substituted indole-2-carboxylate. nih.gov

The introduction of halogenated phenyl groups onto the indole scaffold is a common strategy in medicinal chemistry, often aimed at improving π-π stacking interactions with biological targets. nih.gov These groups can be introduced at various positions of the indole ring.

For example, in the development of HIV-1 integrase inhibitors, a halogenated benzene was introduced at the 5-position of the indole structure via an amide bond. nih.gov In another study focused on the same target, a halogenated benzene ring was introduced at the C6 position, which was found to effectively bind with viral DNA through π-π stacking interactions. nih.gov This was achieved through a Buchwald-Hartwig reaction on a 6-bromo-indole-2-carboxylate intermediate. nih.gov

The following table summarizes examples of introducing halogenated phenyl groups at different positions of the indole ring:

| Position of Introduction | Method of Introduction | Example of Halogenated Phenyl Group | Reference |

| 5-position (via amide linkage) | Amide coupling | Halogenated benzene | nih.gov |

| 6-position | Buchwald-Hartwig reaction | Halogenated benzene | nih.gov |

| 3-position | Buchwald-Hartwig reaction | Substituted anilines (can be halogenated) | nih.gov |

These examples demonstrate the utility of modern synthetic methods in precisely installing halogenated phenyl groups onto the indole core to enhance molecular interactions and biological activity.

Modifications at the Indole Nitrogen (N1) and Other Ring Positions (C3, C6)

Alkylation and Acylation Strategies

The strategic modification of this compound through alkylation and acylation reactions is crucial for developing novel derivatives. These transformations can target three primary reactive sites: the indole nitrogen (N-1), the amino group at the C-5 position, and to a lesser extent, the indole C-3 position. The reactivity of these sites is influenced by the electronic properties of the indole ring, which is significantly affected by the electron-donating amino group at C-5 and the electron-withdrawing carboxylic acid at C-2.

Alkylation Strategies:

N-alkylation of the indole ring is a common strategy for introducing structural diversity. researchgate.net For indole derivatives, this reaction typically proceeds via deprotonation of the indole nitrogen with a base, followed by nucleophilic attack on an alkyl halide. youtube.com Strong bases like sodium hydride (NaH) are often employed to deprotonate the N-H group, which has a pKa of around 16, creating a potent nucleophile. youtube.com The resulting indolide anion then readily participates in SN2 reactions with primary alkyl halides. youtube.com While direct examples for this compound are not prevalent, the general methodology for N-alkylation of indoles is well-established. youtube.comnih.gov The presence of the C-5 amino group, an electron-donating group, increases the nucleophilicity of the indole ring system, while the C-2 carboxylic acid has an electron-withdrawing effect.

Another approach is the borrowing-hydrogen methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, offering a more sustainable alternative to alkyl halides. nih.gov Iron-catalyzed systems have been developed for the N-alkylation of indoles and indolines with a variety of alcohols. nih.gov

Alkylation can also be directed to other positions. For instance, iridium-catalyzed allylic alkylation has been used for the C7 position of 4-aminoindoles, highlighting the possibility of functionalizing the benzene portion of the indole core under specific catalytic conditions. acs.org

Acylation Strategies:

Acylation of this compound can occur at either the N-1 or the C-5 amino position.

N-Acylation: The direct acylation of the indole nitrogen with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). researchgate.net Another method involves using boric acid as a catalyst to facilitate the direct acylation of indole with carboxylic acids under reflux conditions. clockss.org Traditional methods often require the use of more reactive acylating agents like acid chlorides or anhydrides. clockss.orgresearchgate.net For 5-substituted indoles, the nature of the substituent at the C-5 position significantly impacts the efficiency of N-acylation. The presence of an electron-donating group, such as the amino group in the target compound, has been reported to make the method less effective compared to when an electron-withdrawing group is present. researchgate.net

C-5 Amino Group Acylation: The amino group at the C-5 position can be selectively acylated. For example, the ethyl ester of this compound has been successfully acylated at the 5-amino position using 5-phenyl-furan-2-carbonyl chloride to yield the corresponding amide derivative. chemicalbook.com This transformation highlights the nucleophilic character of the C-5 amino group, allowing for the introduction of a wide variety of acyl moieties. The synthesis of such derivatives is often a key step in the development of compounds with specific biological activities. sci-hub.se

C-3 Acylation: Friedel-Crafts acylation is a standard method for introducing acyl groups onto the indole nucleus, typically at the electron-rich C-3 position. acs.org For indole-2-carboxylates, this reaction can be performed using an acyl chloride and a Lewis acid like aluminum chloride (AlCl₃). acs.org This allows for the synthesis of 3-acyl-indole-2-carboxylate derivatives, which can be further modified. acs.org

The following table summarizes a representative acylation reaction involving a derivative of this compound.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound ethyl ester | 5-Phenyl-furan-2-carbonyl chloride | 5-[(5-Phenyl-furan-2-carbonyl)-amino]-1H-indole-2-carboxylic acid | chemicalbook.com |

Reaction Mechanisms and Kinetics of this compound Transformations

The transformations of this compound are governed by the interplay of its functional groups and the inherent reactivity of the indole scaffold. While specific kinetic studies on this particular molecule are not extensively documented in the surveyed literature, the reaction mechanisms can be understood from fundamental organic chemistry principles and studies on related structures.

Mechanism of N-Acylation: The N-acylation of indoles with a carboxylic acid using a carbodiimide (B86325) coupling agent like DCC proceeds through a multi-step mechanism. openstax.orgkhanacademy.org

Activation of the Carboxylic Acid: The carboxylic acid first adds to one of the C=N double bonds of the DCC molecule. This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. khanacademy.org

Nucleophilic Attack: The indole nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the activated acyl group.

Product Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the N-acylindole and dicyclohexylurea as a byproduct. khanacademy.org

Mechanism of C-5 Amino Group Acylation: The acylation of the primary amino group at the C-5 position with an acyl chloride is a classic nucleophilic acyl substitution reaction.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate: This addition forms a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A final deprotonation step, often by a mild base or another molecule of the amine, yields the stable amide product.

Mechanism of Carboxylic Acid Reactions: The carboxylic acid group at the C-2 position can undergo various transformations typical of this functional class. khanacademy.org

Esterification: Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester. openstax.org

Amide Formation: Direct reaction with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid. openstax.org Therefore, activation, for instance with DCC, is required. The mechanism is similar to that described for N-acylation, but with an external amine acting as the nucleophile instead of the indole nitrogen. openstax.orgkhanacademy.org

Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, typically by heating, to yield the corresponding indole. orgsyn.orgacs.org The reaction proceeds via the loss of carbon dioxide. The stability of the resulting carbanion or the transition state leading to it influences the ease of this reaction.

Kinetic and Thermodynamic Considerations: The kinetics of these reactions are influenced by several factors. The electron-donating nature of the C-5 amino group enhances the electron density of the entire indole ring system, increasing the nucleophilicity of the N-1 position and potentially accelerating electrophilic substitution reactions. Conversely, the electron-withdrawing C-2 carboxylate group deactivates the ring towards electrophilic attack.

Iii. Pharmacological and Biological Investigations of 5 Amino 1h Indole 2 Carboxylic Acid Derivatives

Mechanisms of Action and Molecular Interactions

The diverse biological activities of 5-amino-1H-indole-2-carboxylic acid derivatives stem from their ability to interact with various biological targets, including receptors, enzymes, and other proteins.

Ligand-Receptor Binding Studies

Derivatives of the indole-2-carboxylic acid scaffold have been investigated for their ability to bind to specific receptors. For instance, indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This interaction is significant as the NMDA receptor is involved in excitatory synaptic transmission and has been implicated in conditions like epilepsy and excitotoxic neuronal death. nih.gov By blocking the potentiation by glycine, indole-2-carboxylic acid can modulate the receptor's activity. nih.gov

Furthermore, the broader class of indole (B1671886) derivatives includes compounds like Sumatriptan, which acts as an agonist for serotonin (B10506) 5-HT1B and 5-HT1D receptors. wikipedia.org This demonstrates the versatility of the indole structure in targeting G-protein coupled receptors, a major class of drug targets. While direct ligand-receptor binding studies on this compound derivatives are a specific area of ongoing research, the established activity of related indole compounds underscores the potential of this chemical class to interact with a variety of receptors.

Enzyme Inhibition and Modulation

A significant area of research for indole-2-carboxylic acid derivatives is their role as enzyme inhibitors. mdpi.comarkat-usa.org These compounds have shown the ability to target and modulate the activity of various enzymes implicated in disease processes.

One notable target is HIV-1 integrase, an essential enzyme for viral replication. nih.govmdpi.comnih.gov Indole-2-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of the strand transfer step of HIV-1 integrase. nih.govmdpi.com The mechanism often involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2 carboxyl group. nih.govmdpi.com Structural modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, have been shown to enhance the inhibitory activity by promoting π–π stacking interactions with the viral DNA. nih.gov

Another class of enzymes targeted by these derivatives is protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com Derivatives of indole-2-carboxamide have demonstrated inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Some compounds have shown dual inhibitory potential, targeting both EGFR and Cyclin-Dependent Kinase 2 (CDK2), which could lead to more effective antiproliferative effects. nih.gov

Additionally, derivatives have been explored as inhibitors of 6-phosphogluconate dehydrogenase (6PGD), an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway which is often upregulated in cancer cells. acs.org N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, a related heterocyclic compound, showed moderate inhibition of 6PGD. acs.org

| Derivative Class | Target Enzyme | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Indole-2-carboxylic acids | HIV-1 Integrase | Inhibits strand transfer by chelating Mg²⁺ ions in the active site. | nih.govmdpi.comnih.gov |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Inhibits kinase activity, with some derivatives showing dual inhibition of EGFR and CDK2. | mdpi.comnih.gov |

| N-(1,3,4-Thiadiazol-2-yl)amides | 6-Phosphogluconate Dehydrogenase (6PGD) | Uncompetitive inhibition. | acs.org |

Protein-Protein Interaction Modulators

The modulation of protein-protein interactions (PPIs) represents a challenging but increasingly important area of drug discovery. nih.gov The surfaces involved in these interactions are often large and lack the well-defined pockets of traditional drug targets. nih.gov Indole-2-carboxylic acid derivatives have emerged as potential modulators of such interactions.

A notable example is their activity in targeting the 14-3-3η protein. dntb.gov.uanih.gov Certain novel 1H-indole-2-carboxylic acid derivatives have been designed to bind to 14-3-3η, a protein involved in various cellular processes, including cell cycle control and apoptosis. dntb.gov.uanih.gov By binding to this protein, these compounds can disrupt its interactions with other proteins, leading to anti-cancer effects. dntb.gov.uanih.gov For instance, compound C11, a derivative from this class, demonstrated a relatively good affinity for 14-3-3η and showed potent inhibitory activity against several liver cancer cell lines. nih.gov

Therapeutic Applications and Efficacy Studies

The diverse molecular interactions of this compound derivatives have translated into promising therapeutic activities, particularly in the fields of oncology and inflammation.

Anti-Cancer and Antiproliferative Activities

Derivatives of this compound have been extensively investigated for their potential as anti-cancer agents. mdpi.comresearchgate.net Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. nih.govdntb.gov.ua

One derivative, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, has shown significant cytotoxic action against a variety of tumor cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and melanoma (WM793). researchgate.net This compound was found to induce DNA damage and apoptosis in human tumor cells. researchgate.net

Other studies have focused on creating hybrid molecules. For example, substituted-N-benzyl-1H-indole-2-carbohydrazides have been synthesized and evaluated for their antiproliferative activity against MCF-7, A549 (lung cancer), and HCT (colon cancer) cell lines. mdpi.com One compound in this series, 4e, exhibited high cytotoxicity with an average IC50 of 2 µM and was shown to induce apoptosis. mdpi.com

Furthermore, indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity by targeting specific kinases. mdpi.comnih.gov For instance, certain derivatives were found to be potent inhibitors of EGFR and CDK2, leading to cell cycle arrest and apoptosis in breast cancer cells. nih.gov The induction of apoptosis by these compounds is often confirmed by increased levels of cytochrome C and activation of caspases. nih.gov

| Derivative | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | MCF-7, HCT116, HeLa, A549, WM793, THP-1 | Induces DNA damage and apoptosis; shows high cytotoxic action. | researchgate.net |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | High cytotoxicity (average IC50 of 2 µM); induces apoptosis. | mdpi.com |

| Indole-2-carboxamides (e.g., 5d, 5e, 5h) | MCF-7 | Inhibit EGFR and CDK2; induce apoptosis via cytochrome C release and caspase activation. | nih.gov |

| 1H-indole-2-carboxylic acid derivative (Compound C11) | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Targets 14-3-3η protein; induces G1-S phase cell cycle arrest. | nih.gov |

Anti-inflammatory Properties

The indole nucleus is a core component of several anti-inflammatory drugs, and derivatives of this compound have also been explored for their anti-inflammatory potential. nih.gov The mechanism of action often involves the inhibition of pro-inflammatory mediators.

Research has shown that certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives can effectively inhibit the release of inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov Structure-activity relationship studies revealed that the introduction of electron-withdrawing groups at the amino position enhanced their anti-inflammatory activity. nih.gov

The anti-inflammatory effects of these compounds are linked to their ability to modulate signaling pathways involved in the inflammatory response, highlighting their potential for the development of new treatments for inflammatory conditions. nih.govdntb.gov.ua

Antimicrobial and Antiviral Effects

The indole scaffold is a key component in the development of new antimicrobial and antiviral agents. researchgate.net Derivatives of indole-2-carboxylic acid have shown promise in this area, particularly as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govmdpi.com

Recent studies have focused on optimizing the indole-2-carboxylic acid scaffold to enhance its antiviral properties. For instance, a series of indole-2-carboxylic acid derivatives were designed and synthesized, leading to the identification of compounds with significant inhibitory effects against HIV-1 integrase. nih.govmdpi.com One derivative, compound 17a (6-((4-Fluorophenyl)amino)-1H-indole-2-carboxylic acid), demonstrated a marked ability to inhibit the strand transfer activity of the integrase with an IC₅₀ value of 3.11 μM. nih.gov Further structural modifications yielded compound 20a , which exhibited an even more potent inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov

The mechanism of action for these derivatives involves the indole nucleus and the C2 carboxyl group chelating with two Mg²⁺ ions within the active site of the integrase. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that introducing a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core can significantly increase the inhibitory activity against HIV-1 integrase. mdpi.com

In addition to anti-HIV activity, certain indole derivatives have been investigated for their effects against other viruses. For example, some 5-hydroxy-1H-indole-3-carboxylic acid derivatives have shown activity against influenza A/Aichi/2/69 (H3N2) virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). researchgate.net Furthermore, a derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru

In the realm of antibacterial research, new derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have been synthesized and evaluated. nih.gov These compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with their efficacy in some cases exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov

| Compound | Target Virus/Enzyme | Activity (IC₅₀) | Key Structural Features |

|---|---|---|---|

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 μM | Core scaffold |

| Compound 17a | HIV-1 Integrase | 3.11 μM | C6-halogenated benzene ring |

| Compound 20a | HIV-1 Integrase | 0.13 μM | C3 long branch and C6 modification |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | 52.0 μM (complete inhibition) | Substitutions at C2, C3, C5, and C6 |

Neurological and Neuroprotective Potential

The this compound structure is a valuable scaffold in the development of drugs targeting neurological disorders. myskinrecipes.com Indole-based compounds are being explored for their potential as multifunctional neuroprotective agents. nih.gov

One area of investigation is their role as antagonists at the NMDA receptor. Indole-2-carboxylic acid (I2CA) has been shown to competitively inhibit the potentiation of NMDA-gated currents by glycine, which is crucial for receptor activation. nih.gov This suggests that I2CA and its derivatives could be useful in studying the role of glycine in excitotoxicity and synaptic stabilization, processes implicated in conditions like stroke and epilepsy. nih.gov

Furthermore, indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM), have demonstrated neuroprotective effects by activating cellular defense mechanisms against oxidative stress. mdpi.com These compounds can induce the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, which is a primary defense against oxidative damage in the brain. mdpi.com Their neuroprotective activity is also linked to the production of brain-derived neurotrophic factor (BDNF). mdpi.com

Hybrid compounds combining indole and phenolic structures have shown promise as multifunctional neuroprotectors. nih.gov These derivatives exhibit metal-chelating properties, particularly for copper ions, and demonstrate strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) generated by amyloid-β peptide, a key factor in Alzheimer's disease. nih.gov They have also been found to promote the disaggregation of amyloid-β fragments. nih.gov Similarly, hybrids of indole-3-propionic acid and 5-methoxy-indole carboxylic acid have shown strong neuroprotective, antioxidant, and MAO-B inhibitory activity, making them potential candidates for treating neurodegenerative disorders like Parkinson's disease. nih.gov

Metabolic Regulation, including Obesity and Diabetes

Amino acid derivatives are gaining attention for their beneficial effects on weight management and lipid profiles, with mechanisms including the inhibition of adipogenesis and improvement of glucose metabolism. nih.gov In this context, derivatives of this compound are being investigated for their potential in regulating metabolic disorders.

Research has identified 2-aminoadipic acid (2-AAA), a lysine (B10760008) catabolism derivative, as a biomarker linked to an increased risk of type 2 diabetes. frontiersin.orgnih.gov This metabolite plays a role in regulating glucose and lipid metabolism. frontiersin.org Studies suggest that modulating the levels of 2-AAA, potentially through therapeutic agents, could offer a strategy for managing obesity and diabetes. frontiersin.org

In the search for new treatments for obesity, inhibitors of the inflammatory kinases TBK1 and IKKε have been targeted. nih.gov A series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives were synthesized and evaluated. One analogue with a cyclohexyl modification at the R₇ position showed significant IL-6 production in adipocytes and, in obese mice, promoted a serum IL-6 response, weight loss, and insulin-sensitizing effects comparable to the known inhibitor amlexanox. nih.gov While not direct derivatives of this compound, this research highlights the therapeutic potential of targeting specific metabolic pathways with complex carboxylic acid derivatives.

The incretin (B1656795) hormones, such as GLP-1, and other peptide hormones like PYY and ghrelin, are crucial in regulating glucose homeostasis and body weight. mdpi.comambiopharm.com Agonists of the GLP-1 receptor are already used in the treatment of type 2 diabetes. ambiopharm.com The development of dual and triple agonists that target multiple receptors (GIP, GLP-1, and glucagon) represents a promising new frontier in the treatment of obesity and diabetes. ambiopharm.com

Cardiovascular Applications

While direct cardiovascular applications of this compound itself are not extensively detailed in the provided context, the link between metabolic disorders like obesity and diabetes and cardiovascular disease is well-established. Agents that regulate metabolism can have indirect cardiovascular benefits. For example, 2-aminoadipic acid (2-AAA) is implicated in the pathology of atherosclerosis. frontiersin.org Therefore, derivatives that modulate 2-AAA levels or other metabolic pathways could have potential cardiovascular applications. Further research is needed to specifically explore the cardiovascular effects of this compound derivatives.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies have provided valuable insights into how chemical modifications influence biological activity.

Impact of Substituent Modifications on Biological Activity

SAR studies on indole-2-carboxamide derivatives have revealed key structural features that enhance their biological effects. For instance, in the context of CB1 receptor allosteric modulators, the potency was improved by the presence of a diethylamino group on a phenyl ring attached to the carboxamide, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. nih.gov The most potent compound in one study had an IC₅₀ value of 79 nM. nih.gov

In the development of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) gp41, SAR studies of indole-based compounds highlighted the importance of molecular shape and contact surface area. nih.govacs.org Modifications to the linkage between indole rings and substitutions on the outer aromatic rings significantly impacted binding affinity and antiviral activity. nih.gov For example, a 3,3'-substituted bisindole with a complementary shape to the target pocket showed potent inhibition of cell-cell fusion and live virus replication. nih.gov

For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, SAR analysis demonstrated that introducing a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core markedly increased inhibitory activity. mdpi.com This led to the development of a derivative with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov

In the context of antimicrobial agents, the combination of indole and rhodanine (B49660) scaffolds has proven to be a promising strategy. nih.gov Modifications to the N-position of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have yielded compounds with potent and broad-spectrum antibacterial activity. nih.gov

| Scaffold/Target | Favorable Substitutions | Impact on Activity |

|---|---|---|

| Indole-2-carboxamide (CB1 Modulators) | C5-Chloro/Fluoro, C3-short alkyl, 4-diethylamino on phenyl ring | Increased potency (IC₅₀ up to 79 nM) |

| Indole-based (HIV-1 Fusion Inhibitors) | Specific bisindole linkages (3,3'), appropriate benzyl (B1604629) substitutions | Potent inhibition (EC₅₀ of 0.2 μM) |

| Indole-2-carboxylic acid (HIV-1 Integrase Inhibitors) | C6-halogenated benzene, C3-long branch | Markedly increased inhibitory effect (IC₅₀ of 0.13 μM) |

| Indole-rhodanine hybrids (Antimicrobial) | Combination of indole and rhodanine moieties | Potent, broad-spectrum antibacterial activity |

Stereochemical Influences on Pharmacological Profiles

The stereochemistry of a molecule can have a profound impact on its pharmacological profile, influencing how it interacts with its biological target. While the provided search results focus heavily on substituent modifications, the principles of stereochemistry are fundamental in drug design. The specific three-dimensional arrangement of atoms in a molecule determines its shape and chirality, which in turn dictates its ability to bind to chiral biological receptors and enzymes. For complex molecules like the derivatives of this compound, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies, efficacies, and even different types of biological activity. Although specific examples of stereochemical influences for this exact scaffold are not detailed in the provided results, it is an essential consideration in the development of any chiral drug candidate.

Preclinical Investigations

Preclinical investigations into derivatives of this compound have unveiled a range of biological activities, primarily explored through in vitro and in vivo models. These studies are crucial for identifying the therapeutic potential and mechanisms of action of these novel compounds.

The in vitro evaluation of this compound derivatives has predominantly focused on their potential as anticancer and antiviral agents, alongside other targeted biological activities. A variety of cell-based assays have been employed to elucidate their efficacy and mode of action at the cellular level.

Anticancer Activity:

Derivatives have been extensively tested against panels of human cancer cell lines. The MTT assay is a common method used to assess the antiproliferative activity of these compounds. nih.gov Research has demonstrated that certain indole-2-carboxamide derivatives exhibit significant cytotoxic effects against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines. nih.govmdpi.com For instance, compounds containing a phenethyl moiety were found to have greater potency against the MCF-7 cell line compared to other derivatives. nih.gov

Further studies have focused on liver cancer, where novel 1H-indole-2-carboxylic acid derivatives were synthesized to target the 14-3-3η protein. nih.govresearchgate.net These compounds showed inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.govresearchgate.net One particular derivative, C11, was also effective against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.govresearchgate.net

The mechanism behind the anticancer effects often involves the induction of apoptosis. nih.govnih.gov Studies have shown that active compounds can increase the levels of key apoptotic markers such as Caspases 3, 8, and 9, as well as Cytochrome C. nih.gov For example, specific indole-2-carboxamide derivatives increased Cytochrome C levels in MCF-7 cells by 13 to 16 times compared to untreated cells. nih.gov Additionally, these derivatives have been shown to induce cell cycle arrest, another important mechanism for controlling cancer cell proliferation. nih.govresearchgate.net

Enzyme Inhibition:

A significant area of investigation is the ability of these derivatives to inhibit specific enzymes involved in disease pathology.

Kinase Inhibition: Several derivatives have been identified as inhibitors of kinases involved in cell proliferation. nih.govnih.gov Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) has been reported for some indole-2-carboxamide derivatives, which correlates with their strong antiproliferative activity. nih.gov

HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com The virus's integrase enzyme, which has no direct counterpart in human cells, is a key target for antiviral therapy. nih.govmdpi.com Derivatives are designed to chelate with the two Mg²⁺ ions within the enzyme's active site. nih.gov Optimization of the indole scaffold has led to compounds with significantly improved inhibitory effects against the integrase enzyme. nih.govmdpi.com

Microsomal Triglyceride Transfer Protein (MTP) Inhibition: The derivative dirlotapide (B1670757), chemically identified as 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide, is a potent inhibitor of the MTP enzyme. nih.gov Its inhibitory activity was demonstrated in HepG2 cells and canine hepatocytes. nih.gov

Below are interactive tables summarizing the findings from various in vitro studies.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Indole-2-carboxamides | MCF-7 (Breast) | Potent antiproliferative activity (GI₅₀ = 0.95 µM - 1.50 µM for active compounds) | EGFR/CDK2 dual inhibition, Apoptosis induction (Caspase, Cytochrome C activation) | nih.gov |

| N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549 (Lung), HCT (Colon) | Moderate to high cytotoxicity (Average IC₅₀ of 2 µM for compound 4e) | Apoptosis induction | mdpi.com |

| 1H-indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver) | Potent inhibitory activity | Targeting 14-3-3η protein, Induction of G1-S phase cell cycle arrest, Apoptosis | nih.govresearchgate.net |

Table 2: Enzyme Inhibition by Selected this compound Derivatives

| Derivative | Target Enzyme | Assay System | Potency | Reference(s) |

|---|---|---|---|---|

| Indole-2-carboxamides | EGFR / CDK2 | Enzyme inhibition assays | Effective suppression of both enzymes | nih.gov |

| Dirlotapide | Microsomal Triglyceride Transfer Protein (MTP) | HepG2 cells, Canine hepatocytes | Potent inhibition | nih.gov |

Following promising in vitro results, select derivatives of this compound have been advanced to preclinical evaluation in animal models to assess their efficacy and biological effects in a whole-organism context. The choice of animal model is critical and depends on the therapeutic area being investigated, ranging from metabolic diseases to neurodegenerative disorders and oncology. researchgate.netuthscsa.edu

Rodents, such as mice and rats, are frequently used, particularly genetically modified models that can replicate aspects of human diseases. nih.govoaepublish.com For neurodegenerative conditions like Alzheimer's or Parkinson's disease, transgenic mice that overexpress specific human genes linked to the disease are common. researchgate.netnih.gov These models allow researchers to study the impact of compounds on disease-specific pathologies like protein aggregation. uthscsa.edunih.gov While many studies on neurodegeneration involve indole-based compounds, specific in vivo data for derivatives of this compound in this area are still emerging.

A concrete example of in vivo efficacy comes from the study of dirlotapide for the treatment of obesity. nih.gov After demonstrating potent MTP inhibition in vitro, dirlotapide was tested in a canine food intake model. The study reported that the compound showed excellent efficacy in this in vivo setting, validating its potential as a therapeutic agent for obesity. nih.gov

The use of larger animal models, such as rabbits, pigs, and non-human primates, is also becoming more prevalent in preclinical research as they can offer greater physiological and genetic similarity to humans in certain contexts. oaepublish.com As research progresses, these more complex models may be employed to further investigate the therapeutic potential of this compound derivatives for various human diseases.

Iv. Computational and Spectroscopic Characterization of 5 Amino 1h Indole 2 Carboxylic Acid and Its Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that allow for the prediction and analysis of how these indole (B1671886) derivatives might interact with biological targets at a molecular level.

Prediction of Binding Affinity and Ligand-Target Interactions

Molecular docking studies have been instrumental in identifying and optimizing indole-2-carboxylic acid derivatives as potential therapeutic agents. For instance, in the quest for novel HIV-1 integrase strand transfer inhibitors (INSTIs), molecular docking was used to screen and design derivatives of indole-2-carboxylic acid. mdpi.comnih.gov These studies revealed that the indole core and the C2 carboxyl group could chelate with two Mg²⁺ ions within the active site of the integrase enzyme. nih.govnih.gov Further structural modifications, such as the introduction of a long branch at the C3 position and a halogenated phenyl group at the C6 position, were shown to enhance the binding affinity and inhibitory activity. mdpi.comnih.gov

One notable derivative, compound 20a , demonstrated a significantly improved inhibitory effect against HIV-1 integrase, with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov Docking analysis of this compound indicated that its C3 long branch extended into a hydrophobic cavity near the active site, interacting with key amino acid residues like Tyr143 and Asn117. mdpi.com Similarly, studies on other derivatives showed that a C6 halogenated benzene (B151609) ring could engage in π-π stacking interactions with viral DNA, further stabilizing the ligand-target complex. nih.gov

In another application, docking studies were performed on newly synthesized N-(Benzyloxy)-1H-Indole-2-Carboxamides with the crystal structure of ornithine decarboxylase, a potential antifungal target. The results indicated that these derivatives exhibited good to moderate binding activity, comparable to the standard drug fluconazole.

Table 1: Examples of Docking Studies on Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative | Target | Key Interactions | Predicted Outcome |

|---|---|---|---|

| Indole-2-carboxylic acid (Compound 3 ) | HIV-1 Integrase | Chelating triad (B1167595) with two Mg²⁺ ions, hydrophobic interaction with dA21. mdpi.com | Potential as a HIV-1 integrase inhibitor. nih.gov |

| Compound 20a | HIV-1 Integrase | C3 long branch interacts with Tyr143 and Asn117. mdpi.com | Significantly increased integrase inhibitory effect (IC₅₀ = 0.13 μM). mdpi.comnih.gov |

| N-(Benzyloxy)-1H-Indole-2-Carboxamides | Ornithine Decarboxylase | Not specified | Good to moderate antifungal activity. |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Not specified | Potent dual inhibitors. sci-hub.se |

Conformational Analysis and Dynamics

The flexibility and conformational preferences of indole derivatives play a crucial role in their ability to bind to specific biological targets. Conformational analysis helps in understanding the three-dimensional arrangement of atoms in a molecule and how this arrangement influences its interactions. While specific studies on the conformational dynamics of 5-amino-1H-indole-2-carboxylic acid were not found, research on related indole structures highlights the importance of this aspect. For instance, the planarity of the indole ring system is a key feature, but substitutions at various positions can introduce conformational flexibility that affects binding. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dergipark.org.trmdpi.com This model can then be used for virtual screening of large compound libraries to identify new potential hits. dergipark.org.tr

In the context of discovering novel HIV-1 integrase inhibitors, a set of molecular docking-based virtual screenings was performed, which led to the identification of indole-2-carboxylic acid as a potent scaffold. mdpi.comnih.gov This initial hit served as the basis for further structural modifications and optimization. Similarly, a random screening of an in-house compound library led to the discovery of indole-2-carboxylic acid derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are important targets in cancer immunotherapy. sci-hub.se These initial hits, although displaying weak activity, provided a starting point for extensive structural modifications to improve their potency. sci-hub.se

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations and various spectroscopic techniques are employed to elucidate the electronic structure, vibrational modes, and other physicochemical properties of this compound and its derivatives.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net It has been widely applied to study indole and its derivatives to understand their geometries, vibrational frequencies, and other properties. nih.govacs.orgijrar.org

For instance, DFT calculations have been used to optimize the molecular geometry of indole derivatives and to calculate their vibrational wavenumbers. ijrar.org These theoretical calculations are often performed in conjunction with experimental spectroscopic data to provide a more accurate assignment of the observed spectral bands. nih.gov In a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations (using the ωB97X-D functional) were employed to model dimeric and trimeric structures, and the results showed good agreement with experimental X-ray diffraction and infrared spectroscopy data. mdpi.com

DFT calculations can also provide insights into the electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding their reactivity and electronic transitions. researchgate.netijrar.org

Infrared and UV-Visible Spectroscopy for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization and structural elucidation of organic molecules, including this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups. nih.gov The IR spectra of indole derivatives typically show characteristic bands for N-H stretching, C=O stretching of the carboxylic acid, and various C-H and C-N stretching and bending vibrations. researchgate.netijrar.orgacs.org For example, in the IR spectrum of indole-2-carboxylic acid, the N-H stretching vibration is observed around 3350 cm⁻¹, indicating intermolecular hydrogen bonding. researchgate.net The analysis of IR spectra, often aided by DFT calculations, is crucial for confirming the structure of newly synthesized derivatives and for studying intermolecular interactions like hydrogen bonding. nih.govmdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. msu.edu The UV-Vis spectra of indole derivatives are characterized by absorption bands in the ultraviolet region, typically arising from π→π* transitions within the indole ring. srce.hrresearchgate.net The position and intensity of these bands can be influenced by the presence of substituents on the indole ring. srce.hr For instance, the protonation of indole-2-carboxylic acid in acidic media leads to changes in its UV spectrum, which can be used to determine its pKa value. srce.hr Studies on a spiropyran containing a 5-carboxy indole moiety showed absorption in the UV region around 300 nm, with slight solvatochromism. mdpi.com

Table 2: Spectroscopic Data for Indole Derivatives

| Compound | Spectroscopic Technique | Key Findings |

|---|---|---|

| Indole-2-carboxylic acid | IR Spectroscopy | N-H stretching vibration around 3350 cm⁻¹ indicates intermolecular hydrogen bonding. researchgate.net |

| Indole-2-carboxylic acid | UV-Vis Spectroscopy | Protonation in acidic media causes shifts in the UV spectrum, allowing for pKa determination. srce.hr |

| 5-methoxy-1H-indole-2-carboxylic acid polymorph | IR Spectroscopy | Differences in the IR spectra of two polymorphs confirm their distinct crystal structures. mdpi.comnih.gov |

| 5-Carboxy indole-based spiropyran | UV-Vis Spectroscopy | Absorption maximum around 300 nm with slight solvatochromism. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation.

For carboxylic acids, the acidic proton of the –COOH group has a characteristic chemical shift in the ¹H NMR spectrum, typically appearing as a broad singlet far downfield, around 10-13 ppm. princeton.edu The carboxyl carbon atom is also readily identifiable in the ¹³C NMR spectrum, absorbing in the range of 165 to 185 δ. pressbooks.pub

While specific spectral data for this compound is not detailed in the provided search results, its expected NMR characteristics can be inferred from data on the parent compound, indole-2-carboxylic acid, and its derivatives. nih.govchemicalbook.com The ¹H NMR spectrum of indole-2-carboxylic acid in DMSO-d₆ shows the acidic proton of the carboxylic acid at approximately 13.0 ppm and the N-H proton of the indole ring around 11.8 ppm. chemicalbook.com The aromatic protons appear between 7.0 and 7.7 ppm. chemicalbook.com For this compound, the introduction of the amino group at the C5 position would be expected to shift the signals of the adjacent aromatic protons (H4 and H6) upfield due to its electron-donating nature.

The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from related structures.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Carboxyl H | ¹H | ~12.0 - 13.0 | Broad singlet, position is concentration-dependent. pressbooks.pub |

| Indole N-H | ¹H | ~11.5 - 12.0 | Broad singlet. |

| Aromatic H (H3, H4, H6, H7) | ¹H | ~6.5 - 7.5 | Complex multiplet patterns. |

| Amino H₂ | ¹H | ~3.5 - 5.0 | Broad singlet, dependent on solvent and concentration. |

| Carboxyl C | ¹³C | ~165 - 175 | Aromatic carboxylic acids appear toward the upfield end of the typical range. pressbooks.pub |

| Indole Ring C | ¹³C | ~100 - 140 | Specific shifts depend on substitution. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The empirical formula for this compound is C₉H₈N₂O₂, corresponding to a molecular weight of approximately 176.17 g/mol . sigmaaldrich.com

In electron impact (EI) mass spectrometry, molecules are fragmented in a reproducible manner. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (–OH, mass = 17) and the entire carboxyl group (–COOH, mass = 45). libretexts.org Aromatic compounds tend to show a strong molecular ion peak due to their stability. libretexts.org

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 176. Key fragmentation pathways would likely include:

Loss of H₂O (M-18): From the carboxyl group, leading to a peak at m/z = 158.

Loss of the carboxyl group (M-45): Decarboxylation to yield a 5-aminoindole (B14826) radical cation at m/z = 131. libretexts.org

Loss of CO (M-28): Following initial fragmentation, leading to further daughter ions.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which helps in confirming the elemental composition. For instance, the ethyl ester derivative, ethyl 5-nitro-1H-indole-2-carboxylate, has a calculated mass of 233.0641 for its [M-H]⁻ ion, which can be confirmed experimentally. nih.gov

| Ion | Formula | m/z (Expected) | Fragmentation Pathway |

| Molecular Ion | [C₉H₈N₂O₂]⁺ | 176 | Parent molecule |

| [M-OH]⁺ | [C₉H₇N₂O]⁺ | 159 | Loss of hydroxyl radical from COOH |

| [M-H₂O]⁺ | [C₉H₆N₂O]⁺ | 158 | Loss of water |

| [M-COOH]⁺ | [C₉H₇N₂]⁺ | 131 | Loss of carboxyl radical |

| [M-CO₂]⁺ | [C₈H₈N₂]⁺ | 132 | Loss of carbon dioxide |

Crystallographic Studies and Polymorphism of Indole Carboxylic Acids

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This includes precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding, which govern the crystal packing.

While specific crystallographic data for this compound were not found in the search results, extensive studies on closely related derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), shed light on the likely structural behavior. mdpi.com Research has identified at least two polymorphic forms of MI2CA, highlighting the ability of this class of compounds to crystallize in different arrangements. mdpi.com

In one polymorph of MI2CA, the molecules form cyclic dimers through strong O–H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. mdpi.com These dimers are further organized into a larger structure through N–H···O interactions involving the indole NH group and the oxygen of the methoxy (B1213986) group. mdpi.com The other polymorph also features O–H···O and N–H···O hydrogen bonds, but with the carboxylic acid oxygen acting as the acceptor for the N-H group's hydrogen bond. mdpi.com Such hydrogen bonding patterns, particularly the formation of carboxylic acid dimers, are a common feature in the crystal structures of indole carboxylic acids, including indole-3-acetic acid and indole-3-carboxylic acid. mdpi.com

Given these findings, it is highly probable that this compound would also exhibit extensive hydrogen bonding in its crystal structure. The presence of the amino group (–NH₂) in addition to the indole N-H and carboxylic acid groups provides multiple sites for hydrogen bond donation and acceptance. This could lead to complex, stable, three-dimensional networks and a high potential for polymorphism, where different packing arrangements could arise based on the crystallization conditions.

The table below summarizes crystallographic data for a closely related indole carboxylic acid derivative, demonstrating the type of information obtained from such studies.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | Monoclinic | C2/c | O–H···O and N–H···O hydrogen bonds forming ribbons. mdpi.com |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | Cyclic dimers via O–H···O hydrogen bonds; N–H···O bonds to the methoxy oxygen. mdpi.com |

| Indole-2-carboxylic acid | - | - | Chains forming a flat ribbon via O–H···O and N–H···O hydrogen bonds. mdpi.com |

V. Role of 5 Amino 1h Indole 2 Carboxylic Acid in Chemical Biology and Drug Discovery

Scaffold Hopping and Lead Optimization Strategies

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov 5-Amino-1H-indole-2-carboxylic acid serves as a valuable starting point for scaffold hopping and lead optimization strategies aimed at discovering new drugs with improved potency, selectivity, and pharmacokinetic properties.

Scaffold hopping involves replacing the core structure of a known active compound with a bioisosteric equivalent to explore new chemical space and potentially discover novel intellectual property. The indole-2-carboxamide framework, derived from indole-2-carboxylic acids, has been a particularly fruitful area of investigation. For instance, in the development of anti-trypanosomal agents, a series of substituted indoles were identified through phenotypic screening. nih.gov Medicinal chemistry efforts focused on optimizing these hits by modifying substituents on the indole ring. nih.gov

Lead optimization often involves systematic modification of a lead compound to enhance its therapeutic profile. Research on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) has demonstrated the importance of substituents at various positions of the indole ring. acs.org For example, the introduction of an electron-withdrawing group at the C5-position, such as a chloro group, was found to be a key structural requirement for allosteric modulation. acs.org The synthesis of such compounds often starts from precursors like 5-chloro-1H-indole-2-carboxylic acid, highlighting the utility of substituted indole-2-carboxylic acids in generating libraries of compounds for structure-activity relationship (SAR) studies. acs.org

In the quest for new HIV-1 integrase inhibitors, structural optimizations were performed on an indole-2-carboxylic acid scaffold. nih.gov One study utilized 5-nitroindole-2-carboxylic acid as a starting material, which can be readily reduced to the corresponding 5-amino derivative, to explore the impact of substitutions at the C5 position on inhibitory activity. nih.gov This underscores the role of 5-substituted indole-2-carboxylic acids in developing potent antiviral agents.

The following table provides examples of how the indole-2-carboxamide scaffold has been modified in lead optimization studies.

| Lead Compound/Scaffold | Target | Optimization Strategy | Key Findings | Reference |

| Indole-2-carboxamide | Trypanosoma cruzi | Modification of substituents at the 5'-position of the indole core. | Small, aliphatic, electron-donating groups at the 5'-position were favored for potency. | nih.govdndi.orgacs.org |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) | Variation of the C3-alkyl chain length and substituents on the phenyl ring. | A critical chain length at the C3-position and an electron-withdrawing group at the C5-position are crucial for allosteric modulation. | acs.org |

| Indole-2-carboxylic acid | HIV-1 Integrase | Introduction of various substituents at the C5 and C6 positions of the indole scaffold. | Introduction of a halogenated benzene (B151609) ring at the C6 position markedly inhibited integrase activity. | nih.gov |

Prodrug Design and Delivery Systems Utilizing this compound

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as poor solubility or rapid metabolism. nih.gov The this compound structure possesses two key functional groups, an amino group and a carboxylic acid, that are amenable to prodrug derivatization. nih.gov

The carboxylic acid moiety can be esterified to create ester prodrugs, which can enhance lipophilicity and cell membrane permeability. nih.gov These esters are often designed to be hydrolyzed by ubiquitous esterase enzymes in the body to release the active parent drug. nih.gov The amino group can be converted into an amide, carbamate, or other functionalities to create prodrugs. nih.gov For instance, amino acids can be used as promoieties to improve water solubility and potentially target specific amino acid transporters that are overexpressed in certain tissues, such as tumors. nih.gov

While specific examples of prodrugs derived directly from this compound are not extensively documented in publicly available research, the principles of prodrug design are broadly applicable. For example, a glucuronide prodrug of the anticancer compound 10-hydroxycamptothecin (B1684218) was designed to improve its solubility. nih.gov A similar strategy could theoretically be applied to the amino group of this compound or its derivatives.

The table below outlines potential prodrug strategies that could be applied to this compound.

| Functional Group | Prodrug Moiety | Potential Advantage | Activation Mechanism |

| Carboxylic Acid | Alkyl or Aryl Ester | Increased lipophilicity, enhanced cell permeability | Enzymatic hydrolysis by esterases |

| Amino Group | Amino Acid | Improved water solubility, potential for targeted delivery | Enzymatic cleavage by peptidases or amidases |

| Amino Group | Phosphate (B84403) or Phosphonate | Greatly enhanced water solubility | Enzymatic cleavage by phosphatases |

Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. The rationale behind this approach is to target multiple biological pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual agents.

While direct studies on the synergistic effects of this compound in combination with other drugs are limited, the indole scaffold is a key component of many multi-target drugs. A multi-target drug is a single molecule designed to interact with multiple biological targets. This approach can be viewed as a form of "built-in" combination therapy. For example, researchers have designed and synthesized indole-2-carboxamide derivatives as potential multi-target antiproliferative agents. mdpi.com These compounds were designed to interact with more than one target involved in cancer cell proliferation. mdpi.com

The development of such multi-target agents often involves the strategic combination of different pharmacophores within a single molecular framework. The this compound scaffold, with its multiple points for chemical modification, is well-suited for the design of such molecules. The amino group, for instance, can be used as a handle to attach other pharmacophoric elements.

Furthermore, there is a general principle of combining agents that act on different aspects of a disease. For example, in cancer therapy, a cytotoxic agent might be combined with a compound that inhibits a specific signaling pathway. Given that indole derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors and apoptosis inducers, it is conceivable that derivatives of this compound could be explored in combination with other anticancer drugs to achieve synergistic effects. nih.gov